

structure-activity relationship (SAR) studies of 5-hydroxy-1H-indole-3-carbonitrile analogs

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Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbonitrile

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-1H-indole-3-carbonitrile Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **5-hydroxy-1H-indole-3-carbonitrile** analogs and related indole derivatives. The information is compiled from various studies to highlight the key structural features influencing their biological activity across different therapeutic targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of **5-hydroxy-1H-indole-3-carbonitrile** analogs is significantly influenced by the nature and position of substituents on the indole ring. Analysis of various studies reveals key trends for different biological targets.

For instance, in the context of Tropomyosin receptor kinase (TRK) inhibition, novel 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors. One such compound, C11, demonstrated significant antiproliferative effects against TRK-dependent cell lines.^[1] Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing phosphorylated TRK levels.^[1]

In the pursuit of monoamine oxidase (MAO) inhibitors, derivatives of indole-5,6-dicarbonitrile have shown potent activity. For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to inhibit both MAO-A and MAO-B with IC₅₀ values of 0.014μM and 0.017μM, respectively.^[2] SAR analysis of these analogs indicated that methylation of the

indole nitrogen eliminated MAO-B inhibition, while replacing a 2-phenyl ring with a thienyl group resulted in a 9-fold reduction in MAO-B inhibitory activity.[2]

Furthermore, 5-hydroxyindole derivatives have been investigated for their cytotoxic effects against breast cancer cells. One study synthesized a series of 5-hydroxyindole-3-carboxylic acids and their ester derivatives.[3] An ester derivative possessing a 4-methoxy group (compound 5d) was identified as the most potent compound against MCF-7 cells, with a half-maximal effective concentration of 4.7 μ M, while showing no significant cytotoxicity to normal human dermal fibroblasts.[3]

Other related indole structures have also been explored for various therapeutic targets. For example, N-phenylindole derivatives have been identified as potent inhibitors of Pks13 in *Mycobacterium tuberculosis*, with MIC values as low as 0.0625 μ g/mL.[4] Additionally, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives have been designed as novel xanthine oxidase inhibitors, with one compound exhibiting an IC₅₀ value of 0.16 μ M, which is significantly more potent than the standard drug allopurinol.[5]

Quantitative Data Summary

The following table summarizes the biological activity of various **5-hydroxy-1H-indole-3-carbonitrile** analogs and related indole derivatives from the cited studies.

Compound ID	Target	Assay	Activity (IC ₅₀ /EC ₅₀ /MI C)	Reference
C11	TRK	Antiproliferative assay (Km-12 cells)	Not specified, but potent	[1]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile	MAO-A	Enzyme inhibition assay	0.014 μM	[2]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile	MAO-B	Enzyme inhibition assay	0.017 μM	[2]
Compound 5d (ester derivative with 4-methoxy group)	Breast Cancer (MCF-7 cells)	MTT assay	4.7 μM	[3]
Compound 45	M. tuberculosis Pks13	Antitubercular activity assay	0.0625 μg/mL	[4]
Compound 58	M. tuberculosis Pks13	Antitubercular activity assay	0.125 μg/mL	[4]
Compound 13g	Xanthine Oxidase	Enzyme inhibition assay	0.16 μM	[5]
Compound 25c	Xanthine Oxidase	Enzyme inhibition assay	0.085 μM	[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TRK Inhibition Assay

The antiproliferative effects of the 1H-indole-3-carbonitrile derivatives against TRK-dependent cell lines (e.g., Km-12) were evaluated. The study also assessed the compounds' ability to inhibit colony formation and cell migration in a dose-dependent manner. Mechanistic studies involved analyzing cell cycle arrest, apoptosis induction, and the levels of phosphorylated TRK. [1]

Monoamine Oxidase (MAO) Inhibition Assay

The MAO inhibitory properties of indole-5,6-dicarbonitrile derivatives were determined against human MAO-A and MAO-B. The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated. The reversibility and competitive nature of the inhibition were also investigated.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of 5-hydroxyindole-3-carboxylic acid and ester derivatives against MCF-7 breast cancer cells and normal human dermal fibroblast cells was determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.[3]

Antitubercular Activity Assay

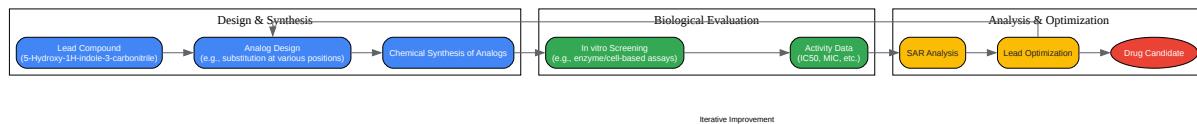
The in vitro antitubercular activity of N-phenylindole derivatives against *Mycobacterium tuberculosis* H37Rv was evaluated to determine the minimum inhibitory concentration (MIC).[4]

Xanthine Oxidase (XO) Inhibition Assay

The in vitro inhibitory activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against xanthine oxidase was assessed. The IC₅₀ values were determined and compared to that of the standard inhibitor, allopurinol. Enzyme kinetic studies were also performed to understand the mechanism of inhibition.[5]

Visualizations

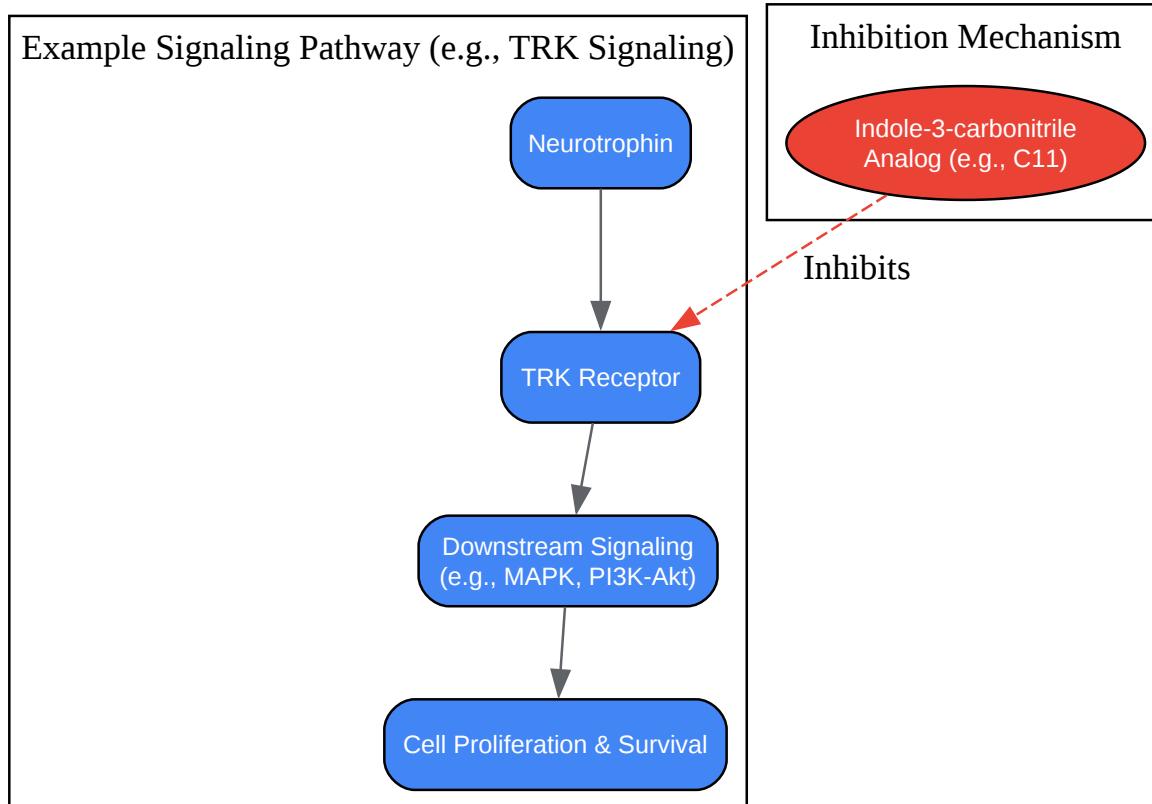
General Workflow for Structure-Activity Relationship (SAR) Studies



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Caption: General workflow of a structure-activity relationship (SAR) study.

Signaling Pathway Inhibition by Indole Derivatives



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Caption: Inhibition of a signaling pathway by an indole analog.

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